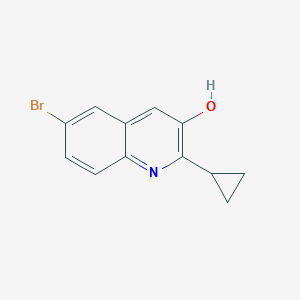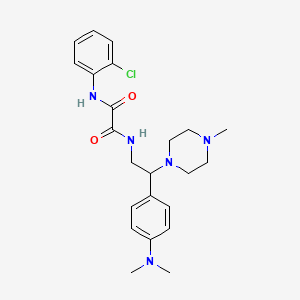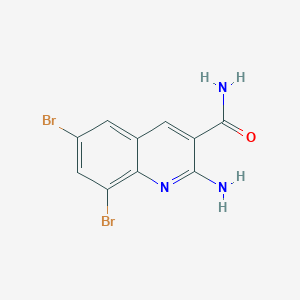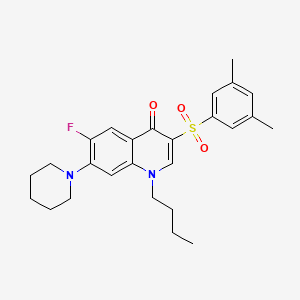![molecular formula C17H12Cl2N2O B2866619 (3Z)-3-[(3,4-dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one CAS No. 338414-69-0](/img/structure/B2866619.png)
(3Z)-3-[(3,4-dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-3-[(3,4-dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
The synthesis of (3Z)-3-[(3,4-dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general synthetic route involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under specific reaction conditions .
Analyse Chemischer Reaktionen
(3Z)-3-[(3,4-dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of (3Z)-3-[(3,4-dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the active site of the CYP51 receptor, forming stable complexes through hydrogen interactions . This interaction can inhibit the activity of the receptor, leading to various biological effects. The compound’s mechanism of action is still being studied, and further research is needed to fully understand its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
(3Z)-3-[(3,4-dichlorophenyl)imino]-1-(prop-2-en-1-yl)-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indole nucleus and exhibit diverse biological activities.
Chalcones: These compounds have a similar structure and are known for their antioxidant and cytoprotective activities.
Amino chalcones: These compounds have been studied for their potential antitrypanosomiasis activity and interaction with molecular targets.
Eigenschaften
IUPAC Name |
3-(3,4-dichlorophenyl)imino-1-prop-2-enylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c1-2-9-21-15-6-4-3-5-12(15)16(17(21)22)20-11-7-8-13(18)14(19)10-11/h2-8,10H,1,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFSSVLGIARFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=NC3=CC(=C(C=C3)Cl)Cl)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2866540.png)
![1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane](/img/structure/B2866541.png)
![1-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2866542.png)
amino}ethan-1-ol](/img/structure/B2866543.png)

![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2866548.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2866549.png)
![4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2866550.png)


![N-benzyl-2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B2866555.png)
![4-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2866557.png)

